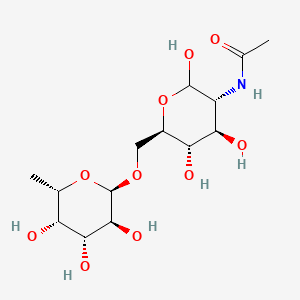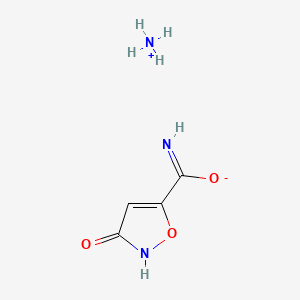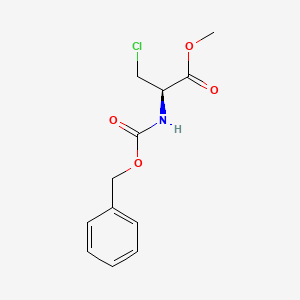
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside is a specialized compound used extensively in carbohydrate chemistry research. This compound is particularly significant due to its unique structure, which includes a nitromethylene functionality at the C-4 position and acetyl groups at the 2,3 positions. These features make it a valuable tool for synthesizing modified nucleosides and nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups using acetyl groups, followed by the introduction of the nitromethylene group at the C-4 position. The benzyl group is then added to the anomeric carbon to complete the synthesis. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted acetyl derivatives. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside is widely used in scientific research due to its versatility. Some of its applications include:
Mécanisme D'action
The mechanism of action of Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside involves its interaction with specific molecular targets and pathways. The nitromethylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s structure enables selective functionalization, making it a valuable tool for studying structure-activity relationships and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside include:
- Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-beta-D-arabinopyranoside
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups. The presence of both nitromethylene and acetyl groups provides strategic control over regioselective reactions, making it particularly useful for synthesizing nucleoside analogs with potential therapeutic applications .
Propriétés
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3/t15-,16+,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOAFROQDCKCF-IXDOHACOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(=C[N+](=O)[O-])CO[C@H]1OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747108 |
Source


|
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383173-63-5 |
Source


|
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)

![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)







![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)

